2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile
Description
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring fused with a cycloheptane ring
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-6-8-7-4-2-1-3-5-9(7)13-10(8)12/h1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQACFCEZPKMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345633 | |
| Record name | 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23917-22-8 | |
| Record name | 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Gewald Protocol
The classical Gewald reaction involves the one-pot condensation of cycloheptanone , malononitrile , and elemental sulfur in the presence of a base, typically diethylamine or morpholine , in ethanol or methanol. This method proceeds via a Knoevenagel condensation followed by cyclization and sulfur incorporation. For the target compound, the reaction sequence is:
- Knoevenagel adduct formation : Cycloheptanone reacts with malononitrile to form an α,β-unsaturated nitrile.
- Sulfur insertion : Elemental sulfur adds to the α-position of the nitrile group.
- Cyclization : Intramolecular cyclization forms the thiophene ring.
Reaction conditions :
Purification : The crude product is recrystallized from ethanol/dichloromethane (1:1) to afford red crystals.
Catalytic Gewald Synthesis
Recent advances employ piperidinium borate (Pip borate) as a conjugate acid-base pair catalyst , reducing amine usage to 10 mol% while maintaining yields >90%. Key advantages include:
- Solvent : Ethanol/water (9:1), enhancing sustainability.
- Temperature : 100°C under microwave or conventional heating.
- Reaction time : 3–4 hours (vs. 24 hours traditionally).
Mechanistic insight :
- Acid-base synergy : The piperidinium cation protonates the ketone, while the borate anion deprotonates the active methylene.
- Recyclability : The catalyst is reused for 5 cycles without significant activity loss.
Comparative data :
| Parameter | Traditional | Catalytic |
|---|---|---|
| Catalyst loading | Stoichiometric | 10 mol% |
| Yield | 85% | 95% |
| Time | 24 h | 3 h |
| Solvent | Ethanol | Ethanol/H₂O |
Alternative Synthetic Routes
Modified One-Pot Multicomponent Reaction
A modified protocol using dry tetrahydrofuran (THF) and sodium hydride as a base achieves 98% yield by optimizing substrate ratios:
Procedure :
- Substrates :
- 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (0.07 mol)
- o-Fluoronitrobenzene (0.07 mol)
- Conditions :
- Solvent: THF (80 mL)
- Base: NaH (0.105 mol)
- Temperature: Room temperature (22 hours)
- Workup : Acidification to pH 5 with HCl, extraction with CHCl₃, and recrystallization.
Key observation : Intramolecular N–H⋯O and C–H⋯S interactions stabilize the product’s planar conformation.
Solvent and Base Screening
Studies comparing DMF , acetonitrile , and methanol reveal ethanol as optimal due to:
- Polar aprotic nature : Facilitates sulfur dissolution.
- Boiling point : Balances reaction rate and side-product formation.
Base selection :
- Diethylamine : Higher yields (90%) vs. triethylamine (75%).
- Piperidine : Enhanced cyclization efficiency in catalytic systems.
Structural and Analytical Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms:
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.60–1.85 (m, 8H, cycloheptyl), 4.32 (s, 2H, NH₂), 6.82 (s, 1H, thiophene).
- IR (KBr) : ν 3350 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=C).
- MS (ESI+) : m/z 193.1 [M+H]⁺.
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Pharmaceutical Development
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets such as receptors and enzymes.
Case Study : Research has shown that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in multiple chemical reactions, including cyclization and substitution reactions.
Applications in Synthesis :
- Building Block for Complex Molecules : It can be utilized to construct more complex structures in organic synthesis.
- Synthesis of Heterocycles : The compound can be used to synthesize other heterocyclic compounds that are valuable in medicinal chemistry.
Data Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Pharmaceutical Development | Potential anticancer agent | Inhibition of tumor growth in specific cancer cell lines |
| Organic Synthesis | Intermediate for synthesizing complex organic compounds | Used as a building block for heterocycles |
| Agrochemical Research | Investigated for potential use in agrochemicals | Development of pest-resistant compounds |
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid
- Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Uniqueness
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile is unique due to the presence of the nitrile group, which imparts different chemical reactivity compared to its carboxylic acid and ester analogs. This makes it particularly useful in specific synthetic applications where the nitrile functionality is required .
Biological Activity
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (also known by its CAS number 23917-22-8) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C10H12N2S
- Molecular Weight: 192.28 g/mol
- IUPAC Name: this compound
- SMILES: C1CCC2=C(CC1)SC(=C2C#N)N
- InChIKey: GBQACFCEZPKMTA-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor and modulate signaling pathways involved in cellular processes such as growth and apoptosis. The specific molecular targets and pathways are still under investigation but indicate potential applications in treating various diseases.
Antimicrobial Activity
Research has indicated that derivatives of cyclohepta[b]thiophene compounds exhibit antimicrobial properties. A study demonstrated that related compounds showed significant inhibition against bacterial strains, suggesting that this compound may have similar effects .
Anticancer Potential
The compound has been evaluated for its anticancer properties through various assays. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
Enzyme Inhibition Studies
A detailed investigation into the enzyme inhibition potential revealed that the compound could inhibit specific enzymes linked to disease pathways. For instance, molecular docking studies indicated strong binding affinities to targets involved in cancer metabolism, which could be leveraged for therapeutic development .
Case Studies
Q & A
Q. What are the established synthetic routes for 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile, and how are yields optimized?
The compound is commonly synthesized via the Gewald reaction , which involves cycloheptanone, malononitrile, and sulfur in the presence of a catalytic base (e.g., diethylamine). This one-step method achieves yields up to 87% under optimized conditions . Key parameters for yield optimization include:
- Reaction time : Prolonged stirring (e.g., 22 hours for derivatives) improves cyclization .
- Solvent selection : Dry tetrahydrofuran (THF) is preferred for moisture-sensitive intermediates .
- Purification : Recrystallization from methanol or ethanol enhances purity .
Example Data :
| Derivative | Yield | Melting Point (°C) | Key NMR Signals (DMSO-d₆, δ ppm) |
|---|---|---|---|
| Parent compound | 87% | 123–125 | 6.78 (s, 2H, NH₂), 2.48 (m, 5H), 1.74–1.51 (m, 6H) |
Q. How is the compound structurally characterized in academic research?
Nuclear Magnetic Resonance (NMR) and X-ray crystallography are standard methods:
- ¹H NMR : Distinct signals for the amino group (δ ~6.78 ppm) and cycloheptane protons (δ 1.51–2.48 ppm) confirm the core structure .
- X-ray diffraction : Orthorhombic crystal systems (e.g., space group Pbca) with unit cell parameters a = 13.5472 Å, b = 14.4747 Å, c = 35.7902 Å are reported. The cyclohepta ring adopts a chair conformation with intramolecular N–H⋯O and C–H⋯S interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data across synthetic batches?
Discrepancies in NMR or melting points often arise from solvent residues or polymorphic forms . Mitigation strategies include:
- Dynamic NMR experiments : To detect rotameric equilibria or solvent-induced shifts.
- Differential Scanning Calorimetry (DSC) : Identifies polymorphs via distinct thermal profiles .
- Crystallographic refinement : Software like SHELXL resolves disorder in crystal lattices, with R values < 0.054 for high-resolution datasets .
Q. What computational methods are used to predict the compound’s reactivity and pharmacological properties?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution .
- Molecular docking : Evaluates binding affinity to targets like STAT3 or Leishmania DNA. For example, hybrid derivatives show IC₅₀ values of ~23 µM against HCT-116 colon carcinoma cells .
- ADMET prediction : Tools like SwissADME assess solubility and toxicity profiles .
Q. How is the compound utilized as a building block in heterocyclic chemistry?
The amino and carbonitrile groups enable diverse transformations:
- Schiff base formation : Reacts with aldehydes (e.g., 2-hydroxynaphthaldehyde) to form imine derivatives for coordination chemistry .
- Fused heterocycles : Serves as a precursor for thieno[2,3-b]pyridines via reactions with isothiocyanates or acridine hybrids .
Example Application :
Reaction with 6-chloro-2-methoxyacridine yields ACS03, a thiophene-acridine hybrid with antitumor activity [[9]].
Q. What advanced crystallographic techniques refine conformational analysis of the cyclohepta ring?
- Ring puckering coordinates : Defined using Cremer-Pople parameters to quantify deviations from planarity. For example, chair conformations exhibit puckering amplitudes (Q) of ~0.5 Å .
- ORTEP-3 visualization : Graphical tools map thermal ellipsoids and π-π stacking interactions (centroid distances: 3.61–3.71 Å) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
